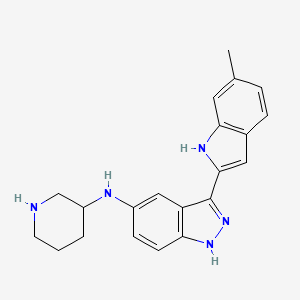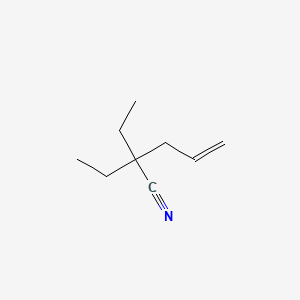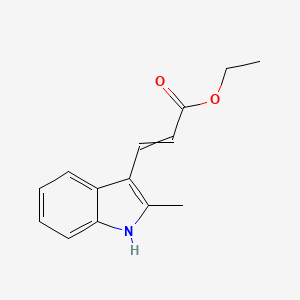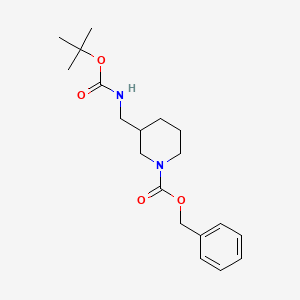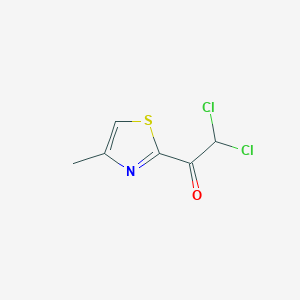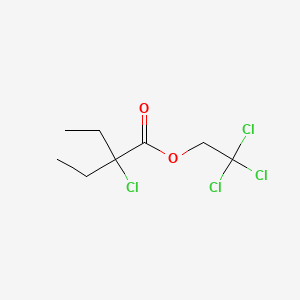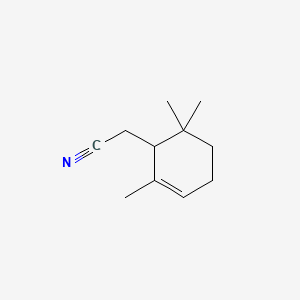
2-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile is an organic compound with the molecular formula C11H17N. It is a nitrile derivative of 2,6,6-trimethyl-2-cyclohexene, characterized by its unique structure which includes a cyclohexene ring substituted with three methyl groups and an acetonitrile group. This compound is of interest due to its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile typically involves the reaction of 2,6,6-trimethyl-2-cyclohexenone with a suitable nitrile source under specific conditions. One common method is the reaction of 2,6,6-trimethyl-2-cyclohexenone with sodium cyanide in the presence of a catalyst such as ammonium chloride. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of 2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile may involve large-scale batch or continuous processes. These processes often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile can be compared with other similar compounds such as:
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: Differing by the presence of an aldehyde group instead of a nitrile group.
2,6,6-Trimethyl-2-cyclohexene-1-carboxaldehyde: Similar structure but with a carboxaldehyde group.
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde: Contains a diene structure and a carboxaldehyde group.
The uniqueness of 2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile lies in its nitrile functionality, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
57576-14-4 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
2-(2,6,6-trimethylcyclohex-2-en-1-yl)acetonitrile |
InChI |
InChI=1S/C11H17N/c1-9-5-4-7-11(2,3)10(9)6-8-12/h5,10H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
DVISWOPVEBTPRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C1CC#N)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



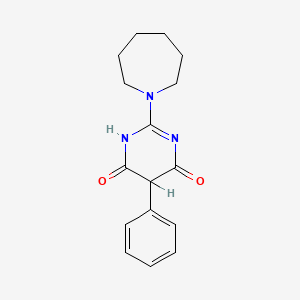
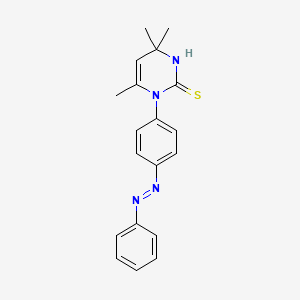

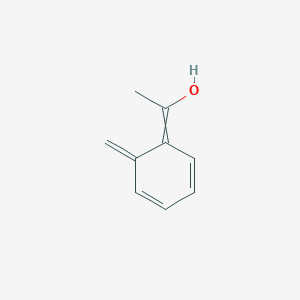
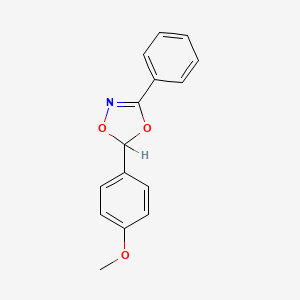
![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)
